molecular formula C16H17F3N2O2S B2895724 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-28-5

2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2895724
CAS No.: 860609-28-5
M. Wt: 358.38
InChI Key: GFDKNKIMMSUFJG-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its complex structure, which includes a pyrimidinone core substituted with a methoxybenzyl sulfanyl group, a propyl chain, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using propyl halides in the presence of a strong base.

    Addition of the Methoxybenzyl Sulfanyl Group: The final step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group to form the methoxybenzyl sulfanyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under hydrogenation conditions to form dihydropyrimidinones.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methoxybenzyl)sulfanyl]-4(3H)-pyrimidinone: Lacks the propyl and trifluoromethyl groups.

    3-Propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the methoxybenzyl sulfanyl group.

    2-[(3-Methoxybenzyl)sulfanyl]-3-propyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group.

Uniqueness

The presence of all three substituents (methoxybenzyl sulfanyl, propyl, and trifluoromethyl groups) in 2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone makes it unique. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h4-6,8-9H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDKNKIMMSUFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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